molecular formula C24H23N5O2 B11016495 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]methanone

Cat. No.: B11016495
M. Wt: 413.5 g/mol
InChI Key: SVIYARKAMBJORV-UHFFFAOYSA-N
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Description

The compound [4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO][3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOL-5-YL]METHANONE is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of benzimidazole, piperidine, benzofuran, and pyrazole moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO][3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOL-5-YL]METHANONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Introduction: The benzimidazole derivative is then reacted with piperidine in the presence of a suitable base.

    Benzofuran Synthesis: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes.

    Pyrazole Formation: The final step involves the formation of the pyrazole ring through condensation reactions with hydrazines and diketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO][3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOL-5-YL]METHANONE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO][3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOL-5-YL]METHANONE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO][3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOL-5-YL]METHANONE involves its interaction with specific molecular targets and pathways. It acts as a strong electron donor, which can influence various biochemical processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic properties.

    Piperidine Derivatives: Compounds such as piperidine-based alkaloids, which have various pharmacological activities.

    Benzofuran Derivatives: Molecules like amiodarone, used as antiarrhythmic agents.

    Pyrazole Derivatives: Compounds like celecoxib, known for their anti-inflammatory effects.

Uniqueness

[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO][3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1H-PYRAZOL-5-YL]METHANONE: stands out due to its unique combination of structural motifs, which confer a diverse range of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C24H23N5O2/c30-24(21-14-20(27-28-21)16-5-6-22-17(13-16)9-12-31-22)29-10-7-15(8-11-29)23-25-18-3-1-2-4-19(18)26-23/h1-6,13-15H,7-12H2,(H,25,26)(H,27,28)

InChI Key

SVIYARKAMBJORV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC(=NN4)C5=CC6=C(C=C5)OCC6

Origin of Product

United States

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